Nickel nitrilotriacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

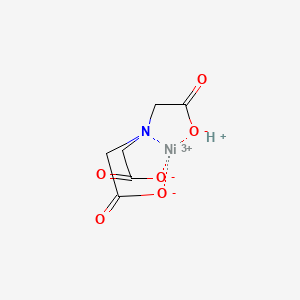

Nickel nitrilotriacetic acid is a coordination compound formed by the chelation of nickel ions with nitrilotriacetic acid. This compound is widely used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nickel nitrilotriacetic acid is typically synthesized by reacting nickel salts, such as nickel chloride or nickel sulfate, with nitrilotriacetic acid in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the complete chelation of nickel ions by nitrilotriacetic acid.

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale mixing of nickel salts with nitrilotriacetic acid in reactors. The reaction mixture is then filtered and purified to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Nickel nitrilotriacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxide and other by-products.

Reduction: this compound can be reduced to form nickel metal and nitrilotriacetic acid.

Substitution: The compound can undergo substitution reactions where the nickel ion is replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Metal salts like copper sulfate and zinc chloride are used for substitution reactions.

Major Products Formed:

Oxidation: Nickel oxide and nitrilotriacetic acid derivatives.

Reduction: Nickel metal and nitrilotriacetic acid.

Substitution: Complexes of nitrilotriacetic acid with other metal ions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

Nickel nitrilotriacetic acid is synthesized by reacting nickel salts (such as nickel chloride or nickel sulfate) with nitrilotriacetic acid in an aqueous solution under controlled pH conditions. This process ensures effective chelation of nickel ions. The resulting compound exhibits strong binding affinity for nickel ions due to its four chelation sites, making it a preferred choice for various applications compared to other metal-chelating agents like ethylenediaminetetraacetic acid (EDTA) and iminodiacetic acid.

Chemistry

- Complexometric Titrations : Ni-NTA serves as a chelating agent in complexometric titrations, allowing for the determination of metal ion concentrations in solutions.

- Chemical Reactions : It is utilized in various chemical reactions due to its ability to stabilize metal ions.

Biology

- Protein Purification : Ni-NTA is extensively used in affinity chromatography for the purification of histidine-tagged proteins. The high specificity of Ni-NTA for histidine residues allows for efficient separation and purification processes .

- Nanoparticle Applications : Recent studies have demonstrated the use of Ni-NTA-modified silica nanoparticles for dual-mode protein purification and fluorophore labeling, enhancing the specificity and efficiency of protein isolation .

Medicine

- Drug Delivery Systems : Research is ongoing into the use of Ni-NTA in drug delivery systems, where its chelation properties can be harnessed to improve the targeting and release of therapeutic agents.

- Diagnostic Agents : Its potential as a diagnostic agent is being explored due to its ability to form stable complexes with various biomolecules.

Environmental Applications

- Water Treatment : Ni-NTA is employed in water treatment processes to remove heavy metals from contaminated water sources. Its chelating properties facilitate the binding and subsequent removal of toxic metals from aqueous solutions.

Comparative Analysis with Other Chelating Agents

| Property | This compound | Ethylenediaminetetraacetic Acid | Iminodiacetic Acid |

|---|---|---|---|

| Number of Chelation Sites | 4 | 4 | 2 |

| Binding Affinity for Nickel | High | Moderate | Moderate |

| Stability of Metal Complexes | High | High | Moderate |

| Common Applications | Protein purification, water treatment | Metal ion detection | Protein purification |

Case Study 1: Protein Purification Using Ni-NTA

In a study focusing on the purification of histidine-tagged proteins, researchers utilized Ni-NTA resin to achieve high purity levels in protein preparations. The efficiency was compared against traditional methods, showing significant improvements in yield and purity due to the enhanced binding capacity of Ni-NTA .

Case Study 2: Environmental Remediation

A project aimed at assessing the efficacy of Ni-NTA in removing heavy metals from industrial wastewater demonstrated that the compound effectively reduced metal concentrations below regulatory limits. This application highlights its potential role in environmental cleanup efforts.

Wirkmechanismus

Nickel nitrilotriacetic acid is similar to other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and iminodiacetic acid. it has unique properties that make it suitable for specific applications:

Ethylenediaminetetraacetic acid: While both compounds are used as chelating agents, this compound has a higher affinity for nickel ions, making it more effective in certain applications.

Iminodiacetic acid: this compound forms more stable complexes with metal ions compared to iminodiacetic acid, providing better performance in metal ion removal and protein purification.

Vergleich Mit ähnlichen Verbindungen

- Ethylenediaminetetraacetic acid

- Iminodiacetic acid

- Ethylenediaminedisuccinic acid

Eigenschaften

CAS-Nummer |

34831-03-3 |

|---|---|

Molekularformel |

C6H7NNiO6 |

Molekulargewicht |

247.82 g/mol |

IUPAC-Name |

2-[carboxylatomethyl(carboxymethyl)amino]acetate;nickel(2+) |

InChI |

InChI=1S/C6H9NO6.Ni/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |

InChI-Schlüssel |

ADHAUWMNDHMUMH-UHFFFAOYSA-L |

SMILES |

[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ni+3] |

Kanonische SMILES |

C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Ni+2] |

Key on ui other cas no. |

34831-03-3 |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Synonyme |

Ni(2+)-nitrilotriacetate Ni(2+)-NTA nickel nitrilotriacetic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.